molecular formula C22H18O4 B2595400 (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620549-10-2

(Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2595400
CAS No.: 620549-10-2
M. Wt: 346.382
InChI Key: OXOJIKOXGJXKQN-MTJSOVHGSA-N
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Description

(Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, a 4-methylbenzyl ether group, and a 5-methylfuran-2-yl methylene substituent. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the 4-Methylbenzyl Ether Group: This step involves the etherification of the benzofuran core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the 5-Methylfuran-2-yl Methylene Group: The final step is the condensation of the benzofuran derivative with 5-methylfuran-2-carbaldehyde under basic conditions to form the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the methylene group, converting it to a methyl group or other reduced forms.

    Substitution: The benzofuran core and the ether linkage can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as those with a methyl group replacing the methylene group.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with proteins, while the furan and benzyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 6-hydroxybenzofuran and 6-methoxybenzofuran share the benzofuran core but differ in their substituents.

    Furan Derivatives: Compounds such as 5-methylfuran and 2-furylmethanol have similar furan rings but lack the benzofuran structure.

Uniqueness

(Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is unique due to its combination of a benzofuran core with both a 4-methylbenzyl ether and a 5-methylfuran-2-yl methylene group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-3-6-16(7-4-14)13-24-17-9-10-19-20(11-17)26-21(22(19)23)12-18-8-5-15(2)25-18/h3-12H,13H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOJIKOXGJXKQN-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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